molecular formula C6H10O B146999 1,5-Hexadien-3-ol CAS No. 924-41-4

1,5-Hexadien-3-ol

Cat. No. B146999
CAS RN: 924-41-4
M. Wt: 98.14 g/mol
InChI Key: SZYLTIUVWARXOO-UHFFFAOYSA-N
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Description

1,5-Hexadien-3-ol is a chemical compound that is a derivative of hexadiene, which is a six-carbon chain with two double bonds. The "-ol" suffix indicates the presence of a hydroxyl group, making it an alcohol. This compound is of interest in various chemical reactions and has been studied for its potential in synthesizing other chemical structures and its reactivity under different conditions.

Synthesis Analysis

The synthesis of 1,5-hexadien-3-ol derivatives can be achieved through various methods. One approach involves the nickel-catalyzed reactions of Boc-protected allyl alcohols with homoallyl alcohols, which allows for the use of homoallyl alcohols as allylmetal equivalents in the synthesis of 1,5-hexadienes . Another method includes the [2,3]-Wittig rearrangement of unsymmetrical bis-allyl ethers and reactions of 1-(2-alkenyl)-2-chloromethyloxiranes with Mg/THF . Additionally, allyl substituted chloromethyloxiranes can be used to obtain allyl-1,5-hexadien-3-ols, with variations in the reaction conditions leading to different products .

Molecular Structure Analysis

The molecular structure of gaseous 1,5-hexadiene has been investigated using electron diffraction and molecular mechanics. The study revealed the presence of anti and gauche conformers with respect to the central C-C bond, with the anti form being the most stable. The bond lengths and angles were determined, showing that each of the C=C bonds eclipses one of the C-H bonds of the adjacent methylene group .

Chemical Reactions Analysis

1,5-Hexadien-3-ol and its derivatives participate in various chemical reactions. For instance, the cycloisomerization of 1,5-enynes catalyzed by cationic triphenylphosphinegold(I) complexes produces bicyclo[3.1.0]hexenes . The photochemistry of 1,5-hexadien-3-ones shows wavelength-dependent selectivity in intramolecular enone-olefin photoadditions . Furthermore, palladium-mediated cyclization of 1,5-hexadien-3-ols leads to 1-methyl-1,3-cyclopentadienes, with the reaction being enhanced by the presence of trifluoroacetic acid .

Physical and Chemical Properties Analysis

The physical and chemical properties of 1,5-hexadien-3-ol derivatives have been explored in various studies. The pyrolysis and oxidation of 1,5-hexadiene have been examined, revealing the formation of small alkenes, cyclic hydrocarbons, and various oxygenated intermediates. A detailed kinetic model was developed to simulate and interpret the experiments, highlighting the role of allylic radicals in the formation of aromatics . The oxidation of substituted 1,5-hexadien-3-ols with different oxidants has been studied, showing that the internal double bond can be regioselectively converted into an epoxy group, while allylic oxidation is prevented .

Relevant Case Studies

Case studies involving 1,5-hexadien-3-ol derivatives have demonstrated their utility in synthesizing biologically active compounds. Azabicyclo[3.1.0]hexane-1-ols, which can be obtained from 1,5-hexadien-3-ol derivatives, serve as frameworks for the asymmetric synthesis of pharmacologically active products . Additionally, the antibacterial and antifungal activities of synthesized allyl-cyclopropyl alcohols and allyl-1,5-hexadien-3-ols have been investigated, showing potential for medical applications .

Scientific Research Applications

Photochemical Reactions

  • Vibrational Overtone Excitation : 1,5-Hexadien-3-ol undergoes rearrangement to form 5-hexanal when its CH oscillator is excited in the liquid phase (Schwebel, Brestel, & Yogev, 1984).

Chemical Synthesis and Reactions

  • Cyclization to 1-Methyl-1,3-cyclopentadienes : When treated with palladium, 1,5-Hexadien-3-ols undergo cyclization to form 1-methyl-1,3-cyclopentadienes, a reaction that is improved by trifluoroacetic acid (Zair, Santelli-Rouvier, & Santelli, 1991).
  • Oxidation Reactions : Various substituted 1,5-hexadien-3-ols have been synthesized and oxidized to yield carbonyl compounds and other products (Servi, Cansiz, Acar, & Koparır, 2001).

Gas-Phase Studies

  • Anionic Oxy-Cope Rearrangement : 1,5-Hexadien-3-ol and its derivatives exhibit a Cope rearrangement in the gas phase, providing insights into the chemical reactivity and ionization processes (Schulze, Santella, Grabowski, & Lee, 2001).

Pyrolysis and Oxidation

  • Pyrolysis and Formation of Aromatics : The pyrolysis of 1,5-hexadiene, closely related to 1,5-Hexadien-3-ol, contributes to the formation of aromatics and is influenced by the presence of oxygen (Vermeire et al., 2017).

Polymerization and Material Science

  • Polymerization : The polymerization of 1,5-hexadiene leads to functional propylene copolymers and block copolymers with unique microstructures (Hustad & Coates, 2002).

Antimicrobial Activity

  • Antimicrobial Properties : The synthesis of allyl-cyclopropyl alcohols and allyl-1,5-hexadien-3-ols, derived from 1,5-Hexadien-3-ol, has been explored for their potential antibacterial and antifungal activities (Servi, Cansiz, Dığrak, & Ahmedzade, 2000).

Conformational Studies

  • Conformational Analysis : Electrostatic interactions, rather than steric or torsional effects, are found to control the conformational preferences of 1,5-Hexadien-3-ol derivatives (Gung, Fouch, & Zou, 1996).

Safety And Hazards

When handling 1,5-Hexadien-3-ol, it is advised to wash face, hands, and any exposed skin thoroughly after handling . Do not eat, drink, or smoke when using this product . Wear protective gloves, protective clothing, eye protection, and face protection . Keep away from heat, sparks, open flames, and hot surfaces .

properties

IUPAC Name

hexa-1,5-dien-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C6H10O/c1-3-5-6(7)4-2/h3-4,6-7H,1-2,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZYLTIUVWARXOO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCC(C=C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6022135
Record name 1,5-Hexadien-3-ol
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Molecular Weight

98.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,5-Hexadien-3-ol

CAS RN

924-41-4
Record name 1,5-Hexadien-3-ol
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Record name 1,5-Hexadien-3-ol
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Record name Hexa-1,5-dien-3-ol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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